![molecular formula C6H5Cl3N2O2 B1313470 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate CAS No. 70737-50-7](/img/structure/B1313470.png)
2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate
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Overview
Description
“2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate” is a chemical compound with the molecular formula C6H5Cl3N2O2 . It is also known as 1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole .
Molecular Structure Analysis
The molecular structure of “2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate” is represented by the InChI code: 1S/C6H5Cl3N2O2/c7-6(8,9)3-13-5(12)11-2-1-10-4-11/h1-2,4H,3H2 .Physical And Chemical Properties Analysis
The molecular weight of “2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate” is 243.48 g/mol . The compound should be stored at 2-8°C .Scientific Research Applications
Corrosion Inhibition
2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate derivatives have been explored for their corrosion inhibition properties. In one study, halogen-substituted imidazoline derivatives demonstrated significant inhibitory effects on the corrosion of mild steel in hydrochloric acid solution. Theoretical calculations confirmed that chloride-substituted compounds show better performance, highlighting the potential of these compounds in protective coatings and anti-corrosion treatments (Zhang et al., 2015).
Synthesis of Amidines
The compound has shown excellent reactivity in the synthesis of amidines, a class of organic compounds with wide-ranging applications in pharmaceuticals and agriculture. A method involving the reaction of a nitrile and trihaloethanol in the presence of HCl has been developed to prepare 2,2,2-trichloroethyl imidates, which are then used as reagents for producing amidines under mild conditions. This process highlights the versatility and efficiency of using trihaloethyl imidates in organic synthesis (Caron et al., 2010).
Organic Synthesis Enhancements
Further research has indicated that 2,2,2-trichloroethyl imidates facilitate the preparation of benzimidazoles and imidazopyridines under mild conditions, serving as acylating agents. This method provides a straightforward approach to synthesize these compounds, which are of significant interest in medicinal chemistry due to their biological activities (Caron et al., 2012).
Safety and Hazards
Future Directions
While specific future directions for “2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate” are not available, research into imidazole compounds is ongoing due to their wide range of chemical and biological properties . They are being studied for potential applications in areas such as proton conduction research .
Mechanism of Action
Target of Action
The primary targets of 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate are currently unknown. This compound is a derivative of imidazole, a heterocyclic aromatic organic compound that is known to interact with various biological targets . .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking interactions
Biochemical Pathways
Imidazole derivatives are involved in a wide range of biochemical processes, including the regulation of pH and the formation of coordination complexes with metal ions . .
Pharmacokinetics
The compound’s trichloroethyl group may influence its bioavailability and metabolic stability .
Result of Action
Given the compound’s structural similarity to imidazole, it may exhibit similar biological activities, such as acting as a buffer in biological systems or forming coordination complexes with metal ions . .
Action Environment
Factors such as temperature, pH, and the presence of other chemical species could potentially influence the compound’s behavior .
properties
IUPAC Name |
2,2,2-trichloroethyl imidazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2O2/c7-6(8,9)3-13-5(12)11-2-1-10-4-11/h1-2,4H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPFFJOICMDOSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)OCC(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513679 |
Source
|
Record name | 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70737-50-7 |
Source
|
Record name | 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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